molecular formula C10H12OS B161517 1-(Benzylthio)acetone CAS No. 10230-69-0

1-(Benzylthio)acetone

Cat. No.: B161517
CAS No.: 10230-69-0
M. Wt: 180.27 g/mol
InChI Key: OIEDQMIEPJIRFT-UHFFFAOYSA-N
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Description

1-(Benzylthio)acetone is an organic compound with the molecular formula C₁₀H₁₂OS. It is characterized by the presence of a benzylthio group attached to an acetone moiety. This compound is of interest due to its potential biological activity and applications in various fields .

Scientific Research Applications

1-(Benzylthio)acetone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s potential biological activity makes it a candidate for studies in biochemistry and pharmacology.

    Medicine: Research into its biological effects could lead to the development of new therapeutic agents.

    Industry: It may be used in the production of specialty chemicals and materials

Safety and Hazards

Safety data sheets indicate that 1-(Benzylthio)acetone may cause skin irritation, serious eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is advised to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment . In case of inhalation, it is recommended to move the person to fresh air and seek medical attention immediately if symptoms occur .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Benzylthio)acetone can be synthesized through several methods. One common synthetic route involves the reaction of dibenzyl disulfide with bromoacetone. The reaction typically occurs under mild conditions, often in the presence of a base such as sodium hydroxide .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzylthio)acetone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the thioether group to a thiol or other reduced forms.

    Substitution: The benzylthio group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols or other reduced sulfur-containing compounds.

    Substitution: Various substituted acetone derivatives.

Mechanism of Action

The mechanism of action of 1-(Benzylthio)acetone involves its interaction with various molecular targets. The benzylthio group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can affect biochemical pathways and cellular functions, contributing to the compound’s biological activity .

Comparison with Similar Compounds

  • 1-(Benzylsulfanyl)acetone
  • 1-(Benzylthio)-2-propanone
  • 2-Propanone, 1-[(phenylmethyl)thio]-

Comparison: 1-(Benzylthio)acetone is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

1-benzylsulfanylpropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12OS/c1-9(11)7-12-8-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIEDQMIEPJIRFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CSCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50144887
Record name 1-(Benzylthio)acetone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10230-69-0
Record name 1-[(Phenylmethyl)thio]-2-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10230-69-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Benzylthio)acetone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010230690
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(Benzylthio)acetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50144887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(benzylthio)acetone
Source European Chemicals Agency (ECHA)
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